molecular formula C28H24O15 B3029044 [(2S,3R,4R,5S,6S)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-3,5-dihydroxy-6-methyloxan-4-yl] 3,4,5-trihydroxybenzoate CAS No. 503446-90-0

[(2S,3R,4R,5S,6S)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-3,5-dihydroxy-6-methyloxan-4-yl] 3,4,5-trihydroxybenzoate

Cat. No. B3029044
M. Wt: 600.5 g/mol
InChI Key: JFLAOPHOUGDFGC-ILADGKKJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(2S,3R,4R,5S,6S)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-3,5-dihydroxy-6-methyloxan-4-yl] 3,4,5-trihydroxybenzoate is a useful research compound. Its molecular formula is C28H24O15 and its molecular weight is 600.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality [(2S,3R,4R,5S,6S)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-3,5-dihydroxy-6-methyloxan-4-yl] 3,4,5-trihydroxybenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [(2S,3R,4R,5S,6S)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-3,5-dihydroxy-6-methyloxan-4-yl] 3,4,5-trihydroxybenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cytotoxic Activities

A study identified compounds including 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxo-4H-chromen-3-yl-4,6-bis-O-beta-D-(3,4,5-trihydroxybenzoyl)glucopyranoside from the young leaves of Triplaris cumingiana. These compounds were evaluated for their cytotoxic activities against human cancer cell lines, indicating potential applications in cancer research and treatment (Hussein et al., 2005).

Synthesis and Chemical Properties

Research has focused on the synthesis of compounds like 3,4,5-trihydroxybenzoic acid. These studies explore the chemical reactions and properties of these compounds, contributing to a deeper understanding of their chemical behavior and potential applications in various fields (Ahluwalia et al., 1982).

Vibrational Spectroscopy and Molecular Study

A detailed vibrational spectroscopy and molecular study of a compound closely related to [(2S,3R,4R,5S,6S)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-3,5-dihydroxy-6-methyloxan-4-yl] 3,4,5-trihydroxybenzoate was conducted. This research offers insights into the molecular structure and properties, which are critical for understanding its potential applications in various scientific fields (Aydın & Özpozan, 2020).

Antioxidant Components in Tea Polyphenols

The compound is structurally similar to Epigallocatechin gallate, a main antioxidant component in tea polyphenols. Studies in this area focus on understanding the molecular configuration and active sites of these compounds, which are significant for their antioxidant properties and potential health benefits (Tang et al., 2021).

Medicinal Chemistry and Drug Development

Research into the structure and synthesis of related compounds has implications for medicinal chemistry and drug development. Understanding the properties and reactions of these compounds can lead to the discovery of new drugs or therapeutic agents for various diseases (Raghavendra et al., 2017).

Metabolic Studies

Investigations into the metabolic fate of similar compounds provide insights into how they are processed in biological systems. This knowledge is crucial for developing drugs and understanding their interactions within the body (Booth et al., 1959).

properties

IUPAC Name

[(2S,3R,4R,5S,6S)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-3,5-dihydroxy-6-methyloxan-4-yl] 3,4,5-trihydroxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24O15/c1-9-20(35)25(42-27(39)11-5-16(33)21(36)17(34)6-11)23(38)28(40-9)43-26-22(37)19-15(32)7-12(29)8-18(19)41-24(26)10-2-3-13(30)14(31)4-10/h2-9,20,23,25,28-36,38H,1H3/t9-,20-,23+,25+,28-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFLAOPHOUGDFGC-ILADGKKJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24O15
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701345804
Record name 3''-Galloylquercitrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701345804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

600.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3''-Galloylquercitrin

CAS RN

503446-90-0
Record name 3''-Galloylquercitrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701345804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
1
Citations
LA Montoya-Inzunza, A Moreno-Ulloa… - Plants, 2023 - mdpi.com
Plants of the Phoradendron genus have been traditionally used for their lipid- and glucose-lowering effects. However, the compounds responsible for these effects and the overall …
Number of citations: 7 www.mdpi.com

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